1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
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Overview
Description
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide is a complex organic compound with a molecular formula of C6H9N7O2. This compound is notable for its unique structure, which includes a triazole ring, a hydrazino group, and a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethanimidoyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazino derivative. This intermediate is further reacted with 4-(trifluoromethoxy)phenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the hydrazino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide involves its interaction with specific molecular targets. The triazole ring and hydrazino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Hydrazino derivatives: Compounds with hydrazino groups are known for their reactivity and potential as intermediates in organic synthesis.
Trifluoromethoxyphenyl derivatives: These compounds are valued for their enhanced stability and unique chemical properties.
Uniqueness
What sets 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide apart is the combination of these functional groups in a single molecule. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12F3N7O3 |
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Molecular Weight |
371.27 g/mol |
IUPAC Name |
N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide |
InChI |
InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25) |
InChI Key |
COIOLSRLMKGYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F |
Origin of Product |
United States |
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